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molecular formula C12H7ClF3NS B3034667 3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine CAS No. 204641-55-4

3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine

Cat. No. B3034667
M. Wt: 289.7 g/mol
InChI Key: STPADWRNLPKPIE-UHFFFAOYSA-N
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Patent
US06191280B1

Procedure details

26 g (0.233 mol) of 98.7% pure thiophenol, 50 g (0.226 mol) of 97.8% pure 2,3-dichloro-5-trifluoromethylpyridine and 14.7 mg (0.23 mmol) of copper powder were reacted by the method of Example 1, except that the reaction time was only 1 h and the reaction temperature was 160-170° C. The yield was 99%.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
copper
Quantity
14.7 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:9]1[C:14]([Cl:15])=[CH:13][C:12]([C:16]([F:19])([F:18])[F:17])=[CH:11][N:10]=1>[Cu]>[Cl:15][C:14]1[C:9]([S:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:10][CH:11]=[C:12]([C:16]([F:18])([F:17])[F:19])[CH:13]=1

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)C(F)(F)F
Name
copper
Quantity
14.7 mg
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was 160-170° C

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)SC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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